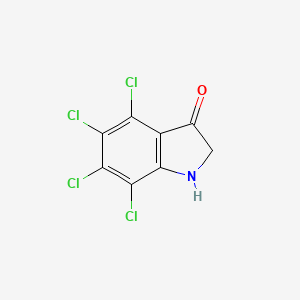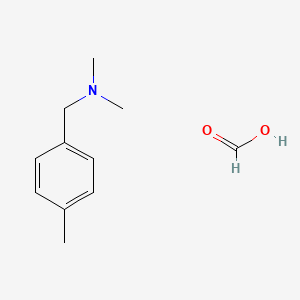
1-((2-Hydroxyethyl)(4-((2-hydroxyethyl)amino)butyl)amino)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((2-Hydroxyethyl)(4-((2-hydroxyethyl)amino)butyl)amino)propan-2-ol is a chemical compound with the molecular formula C11H26N2O3 . It is known for its applications in various fields, including chemistry, biology, and medicine. The compound features a complex structure with multiple functional groups, making it versatile for different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-Hydroxyethyl)(4-((2-hydroxyethyl)amino)butyl)amino)propan-2-ol typically involves the reaction of diethanolamine with butylamine under controlled conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, often requiring reflux conditions to ensure complete reaction. The product is then purified through standard techniques such as distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced purification methods, such as chromatography, ensures the high purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the yield of this compound .
Chemical Reactions Analysis
Types of Reactions
1-((2-Hydroxyethyl)(4-((2-hydroxyethyl)amino)butyl)amino)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler amines.
Substitution: The amino groups can participate in substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halides like benzyl chloride or alkyl halides are typical reagents.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of simpler amines.
Substitution: Formation of substituted amines or ethers.
Scientific Research Applications
1-((2-Hydroxyethyl)(4-((2-hydroxyethyl)amino)butyl)amino)propan-2-ol is utilized in various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Used in the formulation of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-((2-Hydroxyethyl)(4-((2-hydroxyethyl)amino)butyl)amino)propan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The hydroxyl and amino groups play a crucial role in these interactions, facilitating hydrogen bonding and electrostatic interactions .
Comparison with Similar Compounds
Similar Compounds
- 1-((2-Hydroxyethyl)(4-((2-hydroxyethyl)amino)butyl)amino)ethanol
- 1-((2-Hydroxyethyl)(4-((2-hydroxyethyl)amino)butyl)amino)butanol
- 1-((2-Hydroxyethyl)(4-((2-hydroxyethyl)amino)butyl)amino)pentanol
Uniqueness
1-((2-Hydroxyethyl)(4-((2-hydroxyethyl)amino)butyl)amino)propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
CAS No. |
97574-44-2 |
|---|---|
Molecular Formula |
C11H26N2O3 |
Molecular Weight |
234.34 g/mol |
IUPAC Name |
1-[2-hydroxyethyl-[4-(2-hydroxyethylamino)butyl]amino]propan-2-ol |
InChI |
InChI=1S/C11H26N2O3/c1-11(16)10-13(7-9-15)6-3-2-4-12-5-8-14/h11-12,14-16H,2-10H2,1H3 |
InChI Key |
RAFATUXOFHKYRR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN(CCCCNCCO)CCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


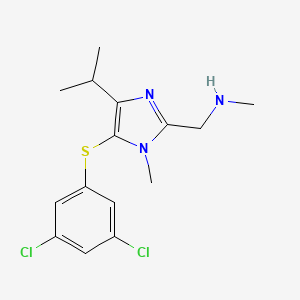
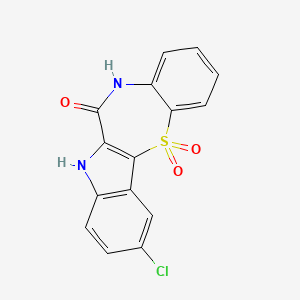
![2-[[4-(2,2-Dicyanovinyl)phenyl]ethylamino]ethyl benzoate](/img/structure/B12675616.png)
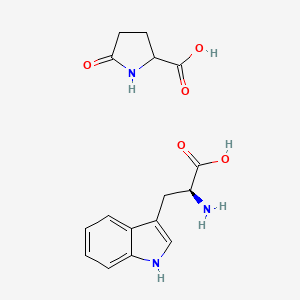

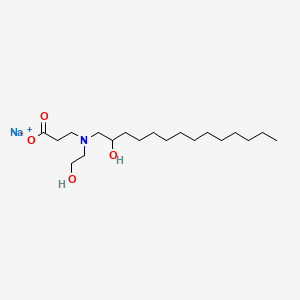
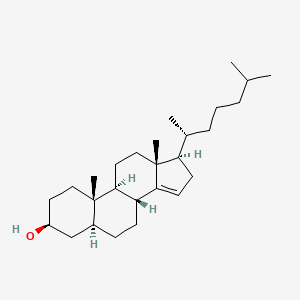



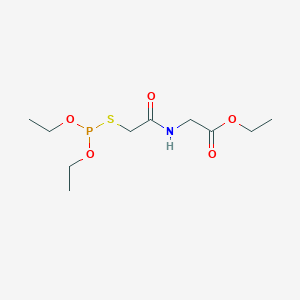
![2,3,8,9-Tetramethoxy-5-methylbenzo[c]phenanthridin-5-ium iodide](/img/structure/B12675659.png)
